Cyclohexyl-(2-methoxyphenyl)methanol
Description
Cyclohexyl-(2-methoxyphenyl)methanol (IUPAC name: α-cyclohexyl-2-methoxybenzyl alcohol) is a secondary alcohol featuring a cyclohexyl group attached to a 2-methoxyphenyl-substituted methanol moiety. Its molecular formula is C₁₄H₁₈O₂ (inferred from structural analogs in and ), with a molecular weight of approximately 218.29 g/mol. The compound’s structure combines aromatic (2-methoxyphenyl) and alicyclic (cyclohexyl) components, which influence its physicochemical and biological properties. Key synonyms include:
- Cyclohexylphenylmethanol
- α-Cyclohexyl-2-methoxybenzyl alcohol
- Methanol, cyclohexyl-(2-methoxyphenyl)- .
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
cyclohexyl-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C14H20O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11,14-15H,2-4,7-8H2,1H3 |
InChI Key |
AYEAPTYFAIKUKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl-(2-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-methoxybenzaldehyde, followed by reduction of the resulting intermediate. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction step efficiently .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl-(2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Cyclohexyl-(2-methoxyphenyl)ketone
Reduction: Cyclohexyl-(2-methoxyphenyl)methane
Substitution: Cyclohexyl-(2-substituted phenyl)methanol
Scientific Research Applications
Cyclohexyl-(2-methoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl-(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexylmethanol (Cyclohexanemethanol)
Comparison :
- Cyclohexyl-(2-methoxyphenyl)methanol has a higher molecular weight and reduced hydrophilicity due to the bulky 2-methoxyphenyl group. This aromatic substitution likely enhances binding affinity in biological systems compared to the simpler cyclohexylmethanol.
2-[(2-Methoxyphenyl)methyl]cyclohexanone
Comparison :
- Reactivity profiles also differ, with the alcohol being more prone to esterification or oxidation.
Cyclohexyl(phenyl)methanol
Comparison :
- For instance, the methoxy group in this compound may enhance binding to receptors sensitive to electron-donating substituents.
HBK Series Piperazine Derivatives
Comparison :
- The HBK compounds are designed for pharmacological activity (e.g., receptor modulation) due to their piperazine moieties . This compound, lacking a basic nitrogen, may exhibit distinct pharmacokinetic profiles, such as reduced blood-brain barrier penetration.
Cyclohexylphenols (Regulated Analogs)
Comparison :
- This compound differs by having a methanol bridge instead of a direct phenol linkage. This structural variation likely avoids the regulatory restrictions associated with cyclohexylphenols while retaining some aromatic-alicyclic synergy.
Data Table: Key Properties of Compared Compounds
Research Implications and Challenges
- Synthetic Complexity: this compound’s synthesis may require multi-step routes involving Friedel-Crafts alkylation or Grignard reactions, similar to methods for cyclohexylphenols .
- Biological Activity : The 2-methoxy group could enhance interactions with serotonin or adrenergic receptors, as seen in HBK compounds .
- Solubility Limitations: Like cyclohexylmethanol, its alicyclic-aromatic structure may limit aqueous solubility, necessitating formulation innovations .
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